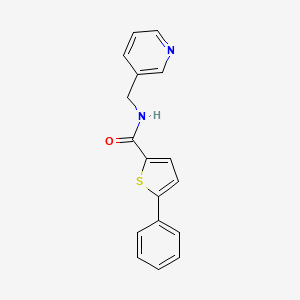
5-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide, also known as PTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTM is a thiophene-based compound that exhibits a range of biochemical and physiological effects, making it an interesting target for research. In
Aplicaciones Científicas De Investigación
5-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs. 5-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
Mecanismo De Acción
The mechanism of action of 5-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 5-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory mediators, and scavenge free radicals. 5-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide has also been shown to reduce the levels of lipid peroxidation and increase the activity of antioxidant enzymes in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is its high yield and purity, making it a suitable compound for use in lab experiments. However, 5-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a relatively new compound, and its properties and applications are still being explored. Additionally, the mechanism of action of 5-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide. One area of interest is the development of 5-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the use of 5-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide as a fluorescent probe for the detection of metal ions. Additionally, the synthesis of new 5-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide derivatives and the study of their properties and applications is an area of ongoing research.
Métodos De Síntesis
The synthesis of 5-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide involves the reaction of 3-pyridinemethanol with 5-phenyl-2-thiophenecarboxylic acid chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain 5-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide in high yield and purity.
Propiedades
IUPAC Name |
5-phenyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-17(19-12-13-5-4-10-18-11-13)16-9-8-15(21-16)14-6-2-1-3-7-14/h1-11H,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMDGVVDBMNPBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-N-[(pyridin-3-YL)methyl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

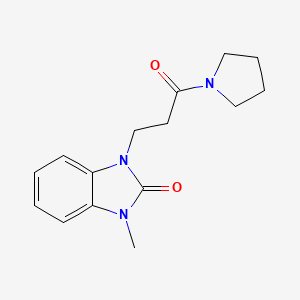
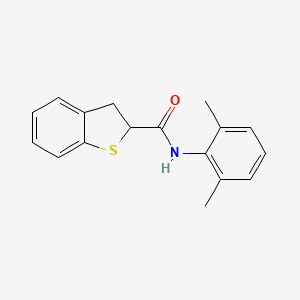
![2-[[2-(dimethylamino)-2-oxoethyl]-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B7466476.png)

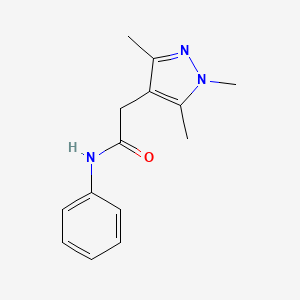
![N-(3-acetylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B7466483.png)

![1-Methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7466492.png)
![[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466495.png)
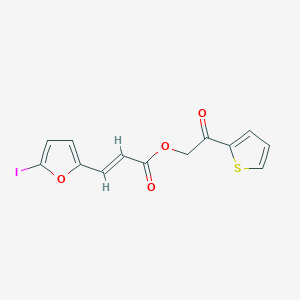
![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B7466523.png)

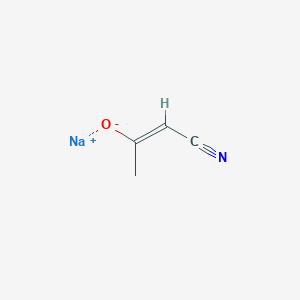
![[2-(Benzylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7466545.png)